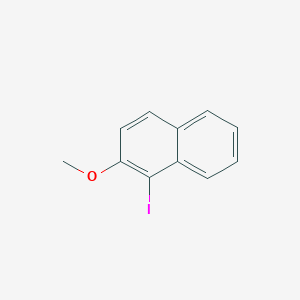

1-Iodo-2-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAWOOAVCQUZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296637 | |

| Record name | 1-iodo-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32721-21-4 | |

| Record name | 1-Iodo-2-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32721-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 110657 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032721214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32721-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-iodo-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodo 2 Methoxynaphthalene

Electrophilic Iodination Approaches

Electrophilic iodination stands as the most direct method for the C-H functionalization of 2-methoxynaphthalene (B124790). This approach involves the generation of an electrophilic iodine species that attacks the aromatic ring. The methoxy (B1213986) group at the C2 position is an activating, ortho-, para-director, making the C1 and C3 positions susceptible to electrophilic attack. Due to steric hindrance, the substitution predominantly occurs at the C1 position.

Direct Iodination of 2-Methoxynaphthalene

Direct iodination involves the reaction of 2-methoxynaphthalene with an iodine source in the presence of an oxidizing agent or catalyst to generate a potent electrophile.

A variety of reagents and catalytic systems have been developed for the effective iodination of activated aromatic compounds like 2-methoxynaphthalene.

Periodic Acid/Iodine (H₅IO₆/I₂): This system is a classic and effective method for iodination. Periodic acid acts as an oxidant to convert molecular iodine (I₂) into a more electrophilic iodine species, facilitating the attack on the aromatic ring.

Dichloroiodoisocyanuric Acid and Triiodoisocyanuric Acid (TICA): N-halo compounds are efficient halogenating agents. Triiodoisocyanuric acid (TICA), in particular, has been demonstrated as a convenient and effective reagent for the regioselective iodination of activated arenes. scielo.brresearchgate.net It offers advantages in terms of safety and handling compared to other methods. scielo.br The reaction of TICA with activated arenes in a suitable solvent leads to the efficient formation of iodoarenes in good to excellent yields. scielo.brresearchgate.net Similarly, systems combining trichloroisocyanuric acid with molecular iodine have been used for the mild and efficient iodination of various aromatic compounds. tubitak.gov.tr

Iodine with Oxidants (e.g., NaIO₃, H₂O₂, Sodium Percarbonate): Molecular iodine can be used in conjunction with a variety of oxidants. A system of I₂-NaIO₃-H₂SO₄ in aqueous acetic acid has been successfully used for the iodination of naphthalenes. asianpubs.org Sodium percarbonate, a stable and inexpensive solid, can also serve as an oxidant for the oxidative iodination of methoxynaphthalenes using potassium iodide as the iodine source. mdpi.com

The success of direct iodination hinges on carefully controlled reaction conditions to maximize yield and selectivity.

Solvent: The choice of solvent can significantly influence the reaction outcome. Acetonitrile, dichloromethane, and aqueous acetic acid are commonly employed. scielo.brresearchgate.nettubitak.gov.trasianpubs.org For instance, the iodination of activated arenes with Triiodoisocyanuric acid (TICA) proceeds efficiently in acetonitrile. researchgate.net

Temperature: Reaction temperatures can range from room temperature to elevated temperatures. Iodination of methoxynaphthalenes using potassium iodide and sodium percarbonate was conducted at 50-60°C. mdpi.com Iodination of naphthalenes with the I₂-NaIO₃-H₂SO₄ system is also performed by heating the reaction mixture. asianpubs.org

Time: Reaction times vary widely depending on the reactivity of the substrate and the specific reagent system used, ranging from a few hours to over a day. researchgate.netgoogle.com

Below is an interactive data table summarizing typical reaction conditions for the iodination of naphthalene (B1677914) derivatives.

| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methoxynaphthalene | KI / Sodium Percarbonate / H₂SO₄ | Methanol | 50-60 | 2 | 53-68 (for monoiodinated product) | mdpi.com |

| Activated Arenes | Triiodoisocyanuric acid (TICA) | Acetonitrile | Room Temp | 0.7-20 | 73-93 | researchgate.net |

| Anisole | TCCA / I₂ / wet SiO₂ | Dichloromethane | Room Temp | Immediate | 98 (for p-iodoanisole) | tubitak.gov.tr |

| Naphthalenes | I₂ / NaIO₃ / H₂SO₄ | 80% aq. Acetic Acid | Heated | N/A | Good | asianpubs.org |

Note: TCCA refers to Trichloroisocyanuric acid.

For 2-methoxynaphthalene, the primary product of electrophilic iodination is 1-iodo-2-methoxynaphthalene. The methoxy group at C2 strongly directs the incoming electrophile to the C1 (ortho) position. The formation of other isomers is generally minor.

Controlling the stoichiometry of the reagents is crucial to prevent polyiodination, especially with highly activating substituents. google.com The use of reagents like Triiodoisocyanuric acid (TICA) has been shown to provide high regioselectivity for monoiodination. scielo.brresearchgate.net For instance, the reaction of activated arenes with 0.34 molar equivalents of TICA results in the highly regioselective formation of the corresponding monoiodo-arenes. researchgate.net

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several approaches to the iodination of arenes align with the principles of green chemistry.

Safer Reagents: The use of stable, non-toxic, and easy-to-handle reagents like TICA and sodium percarbonate is preferred over hazardous alternatives. scielo.brresearchgate.netmdpi.com

Benign Solvents: Employing greener solvents or heterogeneous systems, such as using wet silica (B1680970) gel, reduces the environmental impact. tubitak.gov.trrsc.org

Atom Economy: Reagents like TICA are considered more useful in terms of atom economy compared to traditional iodination reagents. scielo.br

Avoiding Heavy Metals: Methods that avoid the use of toxic heavy metal salts (e.g., mercury or lead compounds) are inherently greener. researchgate.net

Oxidative Iodination with Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), have emerged as powerful tools in organic synthesis due to their mild reactivity and low toxicity. researchgate.netbris.ac.uk These reagents can participate in the direct oxidative functionalization of C-H bonds.

In the context of 2-methoxynaphthalene, metal-free catalysis using a hypervalent iodine(III) reagent in the presence of an acid like p-toluenesulfonic acid (TsOH) has been explored. While this system can lead to oxidative homocoupling to form 2,2'-dimethoxy-1,1'-binaphthalene, it has also been observed to produce this compound as a significant side product. bris.ac.ukbris.ac.uk In one study, the reaction of 2-methoxynaphthalene with PIDA and TsOH resulted in a 47% yield of this compound, demonstrating a selective iodination pathway under these oxidative conditions. bris.ac.ukbris.ac.uk This indicates that hypervalent iodine reagents can act as both an oxidant and an iodine source for C-H iodination. researchgate.neticiq.org

Limitations and Side Reactions

The direct iodination of 2-methoxynaphthalene is not without its challenges. One significant issue is the potential for over-iodination. The initial product, this compound, can undergo a second iodination to form 1,6-diiodo-2-methoxynaphthalene acs.org. This is particularly problematic when using strong iodinating systems or prolonged reaction times acs.org.

Another notable side reaction is the reduction of the iodo-substituted product back to the starting material, 2-methoxynaphthalene acs.org. This can occur in the presence of hydroiodic acid (HI), which is a byproduct of some iodination reactions acs.org. The composition of the reaction mixture can be highly variable, depending on the order of reagent addition and reaction time acs.org. For instance, heating 2-methoxynaphthalene with iodic acid alone can liberate iodine and lead to the formation of this compound acs.org.

The regioselectivity of the iodination is generally directed to the 1-position due to the activating effect of the methoxy group. However, the formation of other isomers, though typically minor, cannot always be completely suppressed.

Metal-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions offer an alternative and highly versatile approach to the synthesis of functionalized naphthalene derivatives, including this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Naphthalene Derivatives

These strategies involve the formation of a carbon-carbon or carbon-heteroatom bond with the assistance of a palladium catalyst.

The success of palladium-catalyzed cross-coupling reactions hinges on the appropriate choice of precursors. For the synthesis of naphthalene derivatives, common precursors include organoboronic acids and their esters (for Suzuki-Miyaura coupling) and organostannanes (for Stille coupling) libretexts.orgnih.gov. In the context of synthesizing a molecule like this compound, one could envision a strategy where a di-functionalized naphthalene is selectively coupled.

Alternatively, a more direct approach to related structures involves the nickel-catalyzed borylation of 2-methoxynaphthalene, which can then be followed by iodination to yield the desired product acs.org. Aryl triflates are another class of precursors that can be used in palladium-catalyzed couplings, offering an alternative to aryl halides orgsyn.org.

The Suzuki-Miyaura coupling is a powerful tool for the formation of aryl-aryl bonds libretexts.org. In the synthesis of binaphthyl derivatives, this reaction can be employed to couple a naphthalene-containing boronic acid or ester with a halo-naphthalene. For example, the asymmetric coupling of 1-bromo-2-methoxynaphthalene (B48351) with 1-naphthylboronic acid has been reported to produce chiral binaphthalene compounds, catalyzed by palladium nanoparticles stabilized by chiral ligands nih.govacs.org.

While not a direct synthesis of this compound, these examples highlight the utility of the Suzuki-Miyaura reaction in functionalizing the 2-methoxynaphthalene scaffold. A hypothetical route to this compound could involve the coupling of a suitable boronic acid precursor with an iodine-containing electrophile. The reaction is known for its tolerance of a wide range of functional groups and is a cornerstone of modern organic synthesis yonedalabs.comresearchgate.net.

Table 2: Key Components in Suzuki-Miyaura Coupling

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ nih.gov |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, arylboronic esters libretexts.org |

| Electrophile | Electrophilic partner | Aryl halides (Br, I), aryl triflates orgsyn.org |

| Base | Activates the organoboron reagent | K₂CO₃, CsF, K₃PO₄ libretexts.orgorgsyn.org |

Stille Reaction for 1,1'-Binaphthalene (B165201) Derivatives

The Stille reaction provides another avenue for the synthesis of biaryl compounds, including 1,1'-binaphthalene derivatives, through the palladium-catalyzed coupling of an organostannane with an organic halide or triflate nih.gov. This reaction is particularly useful for creating complex molecular architectures.

In the context of 2-methoxynaphthalene derivatives, the Stille reaction could be used to couple a 2-methoxynaphthylstannane with an iodo-substituted aromatic compound, or vice versa. The reaction has been successfully applied in the synthesis of various complex molecules and demonstrates good functional group tolerance. For instance, the Stille reaction of 2-iodobenzoate (B1229623) with 2-(tributylstannyl)thiophene (B31521) has been reported, showcasing the coupling of an iodoarene with an organostannane nih.govacs.org. This methodology could be adapted for the synthesis of binaphthyls incorporating the 2-methoxynaphthalene unit.

Other Transition Metal-Mediated Transformations

Transition metals, particularly copper and nickel, play a pivotal role in the functionalization of aromatic compounds. Their catalytic activity enables the formation of carbon-iodine bonds under relatively mild conditions.

Copper-catalyzed reactions represent a classical and effective method for the iodination of aryl compounds. While a direct copper-catalyzed iodination of 2-methoxynaphthalene is not extensively detailed in the reviewed literature, the principles of copper-catalyzed halogenation of aryl boronic acids and esters provide a viable synthetic route. This approach, often referred to as a copper-mediated Sandmeyer-type or Ullmann-type reaction, typically involves the conversion of an aryl boronic acid or its derivative to the corresponding aryl iodide.

A general strategy would involve the synthesis of 2-methoxynaphthalene-1-boronic acid or its corresponding boronate ester. This intermediate can then be subjected to copper-catalyzed iodination. Studies have demonstrated that arylboronate esters can be converted to aryl iodides using a copper catalyst in the presence of an iodine source. nih.govnih.gov For instance, the use of Cu(OAc)2 with ligands such as 1,10-phenanthroline (B135089) has been shown to be effective for the radioiodination of various aryl boronic acids. acs.org The reaction proceeds efficiently at room temperature, highlighting the mildness of this catalytic system. acs.org

A plausible reaction scheme for the synthesis of this compound via a copper-catalyzed iododeboronation is presented below:

Table 1: Plausible Copper-Catalyzed Iododeboronation of 2-Methoxynaphthalene-1-boronic acid

| Step | Reactant | Reagents | Product |

| 1 | 2-Methoxynaphthalene | 1. n-BuLi, 2. B(OR)3, 3. H3O+ | 2-Methoxynaphthalene-1-boronic acid |

| 2 | 2-Methoxynaphthalene-1-boronic acid | I2, Cu(II) catalyst, Ligand, Base | This compound |

This table outlines a hypothetical two-step synthesis based on established copper-catalyzed methodologies.

The key to this transformation is the activation of the C-B bond by the copper catalyst, facilitating the ipso-substitution with an iodine electrophile. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. acs.org

Nickel catalysis offers a powerful alternative for the synthesis of aryl iodides. A notable strategy for the synthesis of this compound involves a two-step sequence: nickel-catalyzed borylation of the C-O bond of 2-methoxynaphthalene, followed by iodination of the resulting boronate ester.

A study on the site-selective functionalization of methoxy groups on aromatic rings has detailed the nickel-catalyzed borylation of 2-methoxynaphthalene. acs.org In this process, a Ni(0) catalyst, typically with a phosphine (B1218219) ligand such as PCy3, is used to cleave the C(sp2)–OMe bond and install a boronate ester group. The reaction with B2nep2 (bis(neopentyl glycolato)diboron) has been shown to be effective for the borylation at the C1 position. acs.org

The subsequent step is the conversion of the newly installed boronate ester to the iodide. This transformation is a standard procedure in organic synthesis and can be achieved with various iodinating agents. A common reagent for this purpose is molecular iodine (I2).

Table 2: Nickel-Catalyzed Borylation and Subsequent Iodination of 2-Methoxynaphthalene

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

| 1 | 2-Methoxynaphthalene | Ni(COD)2/PCy3, B2nep2 | 1-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxynaphthalene | Not specified |

| 2 | 1-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxynaphthalene | I2 | This compound | Not specified |

This table is based on the synthetic strategy described by Romero et al., although specific yields for each step were not provided in the abstract. acs.org

This nickel-catalyzed approach is particularly significant as it allows for the functionalization of a typically inert C-O bond, providing a novel entry to substituted naphthalenes.

Radical-Mediated Synthetic Pathways

Radical reactions provide an alternative mechanistic manifold for the synthesis of aryl iodides, often proceeding under conditions distinct from traditional ionic pathways.

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction initiated by the formation of a radical anion from an aryl halide. wikipedia.org While a direct application of the SRN1 reaction for the synthesis of this compound from a different halide is not explicitly documented, the reverse reaction, involving the reaction of this compound with a nucleophile, would proceed via an SRN1 pathway.

The general mechanism involves the following steps:

Initiation: An electron is transferred to the aryl iodide (ArI), forming a radical anion (ArI•−). This can be initiated by light (photostimulation) or a chemical reductant.

Propagation:

The radical anion fragments to an aryl radical (Ar•) and an iodide anion (I−).

The aryl radical reacts with a nucleophile (Nu−) to form a new radical anion (ArNu•−).

This new radical anion transfers an electron to another molecule of the starting aryl iodide (ArI), regenerating the initial radical anion and forming the final product (ArNu).

For the derivatization of the naphthalene core, this mechanism allows for the introduction of a variety of nucleophiles. organicreactions.org For instance, if this compound were reacted with an enolate nucleophile under SRN1 conditions, a new carbon-carbon bond would be formed at the C1 position.

Photoinitiated reactions offer a mild and often metal-free method for the formation of aryl iodides. These reactions can proceed through various mechanisms, including radical pathways. A photo-induced Finkelstein-type reaction has been described for the conversion of aryl bromides and chlorides to aryl iodides. nih.gov

This methodology involves the irradiation of an aryl halide with UV light in the presence of an iodide source, such as sodium iodide (NaI), and a catalytic amount of molecular iodine. nih.gov The reaction is believed to proceed through a radical chain mechanism. Although not specifically demonstrated for 2-methoxynaphthalene, this approach is general for a range of aromatic bromides and tolerates various functional groups. nih.gov The reaction is typically carried out at room temperature, making it an attractive method for sensitive substrates.

A potential application to synthesize this compound would involve the photo-iodination of 1-bromo-2-methoxynaphthalene.

Table 3: General Conditions for Photo-induced Aromatic Finkelstein Iodination

| Substrate Type | Reagents | Conditions | Product Type | General Yield Range |

| Aromatic Bromides | NaI, I2 (catalytic) | UV light, Room Temperature, 38-40 h | Aromatic Iodides | 56-93% |

This table is based on the general procedure described by Li et al. and represents a potential route to the target compound. nih.gov

Single Electron Transfer (SET) is a fundamental step in many radical reactions and can be the initiating event in the iodination of aromatic compounds. In a SET mechanism, an electron is transferred from an electron-rich species to an acceptor, generating a radical ion pair.

For the iodination of an electron-rich arene like 2-methoxynaphthalene, a plausible SET pathway could be initiated by a chemical oxidant or through photo-oxidation. The arene would transfer an electron to an oxidant, forming a radical cation. This radical cation would then be highly susceptible to attack by an iodide anion.

While a specific protocol for the SET-mediated synthesis of this compound is not detailed in the available literature, the concept is well-established in aromatic functionalization. For example, the electrochemical iodination of methylarenes can proceed through a mechanism that is compared to electron-transfer-initiated C-H functionalization, highlighting the role of single electron processes. mdpi.com The key is the generation of a radical intermediate from the aromatic substrate, which then reacts with an iodine source.

Novel and Emerging Synthetic Approaches

The quest for more efficient, rapid, and environmentally friendly chemical processes has led to the investigation of several novel approaches for the synthesis of this compound. These methods aim to overcome the limitations of conventional techniques, which often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions. beilstein-journals.org This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times compared to conventional heating methods. nih.govnih.gov In the context of synthesizing this compound, microwave irradiation has been successfully employed to expedite the oxidative iodination of 2-methoxynaphthalene.

One notable study demonstrated the rapid and efficient synthesis of this compound using diiodine and ortho-periodic acid as the oxidant in 95% ethanol. nih.gov Under microwave irradiation, the reaction was completed in just 5 minutes, affording the product in a high yield of 91%. nih.gov This represents a significant improvement over conventional heating methods, which typically require longer durations to achieve comparable results. nih.gov The application of microwaves provides a more energy-efficient and time-saving alternative for the production of this important chemical intermediate. nih.gov

| Reactant | Reagents | Solvent | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxynaphthalene | I₂, H₅IO₆ | 95% Ethanol | Microwave Irradiation (500 W) | 5 minutes | 91 | nih.gov |

Sonochemical Methods

Sonochemistry, the application of ultrasound to chemical reactions, is another emerging technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. nih.gov These extreme conditions can accelerate chemical transformations. nih.gov

While specific studies detailing the sonochemical synthesis of this compound are not yet prevalent, the principles of sonochemistry suggest its potential applicability. Ultrasound has been successfully used to promote a variety of organic reactions, including the synthesis of other functionalized naphthalene derivatives. researchgate.net The use of ultrasonic irradiation can be considered an environmentally friendly method, often leading to shorter reaction times and higher yields under milder conditions compared to conventional methods. nih.gov The development of a sonochemical protocol for the iodination of 2-methoxynaphthalene could offer a valuable green alternative to existing synthetic routes.

Environmentally Benign and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of aryl iodides, including this compound, this involves a focus on reducing waste, avoiding hazardous substances, and improving atom economy. nih.gov Sustainable approaches often prioritize the use of non-toxic reagents and solvents, catalytic processes, and energy-efficient reaction conditions. acs.orgnsf.gov

One environmentally benign approach is the development of metal- and base-free methods for the synthesis of aryl iodides. nih.govnih.govacs.org For instance, methods have been developed that utilize iodine in combination with an oxidant, avoiding the need for transition metal catalysts which can be toxic and costly to remove from the final product. nih.govacs.org Furthermore, the use of recyclable catalysts and solvents that are biodegradable or have a low environmental impact is a key aspect of sustainable synthesis. nih.gov Electrochemical methods, which use electricity to drive chemical reactions, also represent a promising green approach by minimizing the use of chemical reagents and the generation of waste. nih.gov The application of these principles to the synthesis of this compound is an active area of research aimed at developing more sustainable chemical manufacturing processes.

Catalytic C-H Iodination using Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net Their high surface area, tunable porosity, and the presence of active metal sites make them promising candidates for heterogeneous catalysis. rsc.org In the context of synthesizing this compound, MOFs could potentially be employed as catalysts for the direct C-H iodination of 2-methoxynaphthalene.

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical route to substituted aromatic compounds. dntb.gov.uaresearchgate.net While the specific use of MOFs for the C-H iodination of 2-methoxynaphthalene is still an emerging area, the catalytic activity of MOFs in other C-H activation reactions suggests their potential. rsc.org For example, palladium-loaded MOFs have been shown to be effective catalysts for the oxidative coupling of arenes via C-H activation. rsc.org Furthermore, iodine-functionalized MOFs have been developed and have shown catalytic activity in other halogenation reactions, indicating the feasibility of designing MOFs for specific iodination reactions. researchgate.net The development of a robust and recyclable MOF catalyst for the direct iodination of 2-methoxynaphthalene would represent a significant advancement in the synthesis of this compound.

Reactivity and Reaction Mechanisms of 1 Iodo 2 Methoxynaphthalene

Cross-Coupling Reactions

1-Iodo-2-methoxynaphthalene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura coupling of this compound with a boronic acid (Ar-B(OH)₂) generally proceeds through a series of well-established steps involving a palladium catalyst. nih.gov

The cycle is initiated by the oxidative addition of this compound to a palladium(0) complex (A). This step involves the insertion of the palladium into the carbon-iodine bond, forming a palladium(II) intermediate (B). This is often the rate-determining step of the reaction.

Following oxidative addition, transmetalation occurs. The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. This forms a new palladium(II) intermediate (C).

The final step is reductive elimination , where the two organic groups on the palladium complex couple and are eliminated as the final biaryl product (D). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

A general representation of the catalytic cycle is as follows:

| Step | Description | Intermediate |

| A → B | Oxidative Addition | Pd(0) complex inserts into the C-I bond of this compound. |

| B → C | Transmetalation | The aryl group from the boronic acid replaces the iodide on the palladium complex. |

| C → D | Reductive Elimination | The two aryl groups couple, forming the product and regenerating the Pd(0) catalyst. |

In the synthesis of axially chiral biaryls, the choice of ligands and bases in the Suzuki-Miyaura coupling is crucial for achieving high enantioselectivity. While specific studies on the enantioselective Suzuki-Miyaura coupling of this compound are not extensively documented, principles derived from reactions with similar naphthyl halides can be applied.

Ligands: Chiral phosphine (B1218219) ligands play a pivotal role in creating a chiral environment around the palladium center, which in turn influences the stereochemical outcome of the reaction. For the synthesis of sterically hindered binaphthalenes, binaphthyl-based phosphoramidite (B1245037) ligands have been shown to be effective stabilizers for palladium nanoparticles, leading to excellent yields and high enantiomeric excesses (>99% ee). nih.gov Other successful ligands for enantioselective Suzuki-Miyaura couplings of naphthyl derivatives include atropisomeric phosphine ligands like (S)-BINAP and phosphoramidites like MONOPHOS. acs.org The development of new chiral phosphines, such as those with a C–N axial chirality, has also enabled the synthesis of highly sterically hindered tetra-ortho-substituted biaryls with high enantioselectivity. acs.org

Bases: The base is essential for the activation of the organoboron species, facilitating the transmetalation step. The nature and strength of the base can significantly impact both the reaction rate and the enantioselectivity. Inorganic bases are generally found to be more effective than organic bases in many Suzuki couplings. For instance, in the asymmetric Suzuki coupling of 1-iodonaphthalene, bases such as cesium carbonate (Cs₂CO₃), potassium hydroxide (B78521) (KOH), and cesium fluoride (B91410) (CsF) have been used to achieve high yields and enantioselectivities. nih.gov The choice of base can be system-dependent, with sodium carbonate (Na₂CO₃) being identified as an optimal base in some instances. researchgate.net

Stille Coupling and Organostannyl Compounds

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin compound). wikipedia.org This reaction is valued for its tolerance of a wide range of functional groups. This compound can be effectively coupled with various organostannanes to form C-C bonds.

The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is the nature of the organometallic reagent, which in this case is an organotin compound. The transmetalation step is often the rate-determining step in Stille couplings. researchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |

| This compound | Aryl-Sn(R)₃ | Pd(PPh₃)₄ | 1-Aryl-2-methoxynaphthalene |

| This compound | Alkenyl-Sn(R)₃ | PdCl₂(PPh₃)₂ | 1-Alkenyl-2-methoxynaphthalene |

| This compound | Alkynyl-Sn(R)₃ | Pd(dba)₂ | 1-Alkynyl-2-methoxynaphthalene |

Other Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

This compound also participates in other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. While specific examples with this compound are not prevalent in the literature, the Heck reaction of the related 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) is a known industrial process for the synthesis of Naproxen. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are highly reactive, often leading to faster reactions compared to organoboranes or organostannanes. wikipedia.org

Nucleophilic Substitution Reactions

While cross-coupling reactions are the most prominent for aryl iodides, nucleophilic aromatic substitution (SNAAr) can occur under specific conditions, particularly when the aromatic ring is activated by strong electron-withdrawing groups. For this compound, which has an electron-donating methoxy (B1213986) group, classical SNAAr reactions are generally disfavored. The electron-rich nature of the naphthalene (B1677914) ring makes it less susceptible to attack by nucleophiles.

However, nucleophilic substitution can be facilitated in certain contexts. For example, in related methoxynaphthalene systems, the methoxy group itself can be the target of nucleophilic substitution, although this typically requires activation, for instance, by an adjacent activating group.

It is important to note that direct nucleophilic substitution of the iodide in this compound by common nucleophiles under standard conditions is not a facile process due to the electronic properties of the substrate.

SNAr Mechanisms

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides. The mechanism typically proceeds in a two-step addition-elimination sequence. In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The aromaticity of the ring is temporarily broken in this stage. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The feasibility of the SNAr mechanism is heavily dependent on the electronic properties of the aromatic ring. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. pressbooks.pub These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, rate-determining step. masterorganicchemistry.com

For this compound, the naphthalene ring system is substituted with a methoxy group (-OCH₃), which is an electron-donating group, and an iodine atom. The presence of the electron-donating methoxy group, combined with the absence of any strong electron-withdrawing substituents, makes the aromatic ring electron-rich. This electronic character disfavors the formation of the negatively charged Meisenheimer complex required for an SNAr pathway. Consequently, this compound is not expected to be a reactive substrate in SNAr reactions under typical conditions.

Radical Nucleophilic Substitution (SRN1)

In contrast to the SNAr mechanism, the Radical Nucleophilic Substitution (SRN1) pathway does not require strong electron-withdrawing groups on the aromatic substrate. This multi-step chain reaction involves radical and radical anion intermediates and is a viable pathway for unactivated aryl halides. The general mechanism proceeds as follows:

Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•⁻). This can be initiated by various methods, including photostimulation or solvated electrons.

Propagation:

The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻).

The aryl radical then rapidly couples with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

This new radical anion transfers its excess electron to another molecule of the starting aryl halide (ArX), propagating the chain reaction and forming the final product (ArNu).

This compound has been shown to undergo SRN1 reactions, although its success is highly dependent on the nucleophile and reaction conditions. For instance, the photoinitiated SRN1 reaction with the anion of 2-naphthol (B1666908) proceeds in either liquid ammonia (B1221849) or dimethyl sulfoxide (B87167) (DMSO) to produce the corresponding 1,1'-binaphthalene (B165201) derivative in moderate yield. researchgate.net

| Substrate | Nucleophile | Solvent | Product | Yield (%) |

| This compound | Anion of 2-naphthol | Liquid Ammonia or DMSO | 2'-Methoxy-1,1'-binaphthalenyl-2-ol | 52 |

This table presents the yield for the SRN1 reaction of this compound as reported in the literature. researchgate.net

However, not all SRN1 reactions with this substrate are successful. In some cases, competing reactions, such as reductive dehalogenation, can become the dominant pathway.

Steric hindrance plays a critical role in the outcome of SRN1 reactions involving this compound. The iodine atom at the C1 position is flanked by the methoxy group at the C2 position and a hydrogen atom at the C8 (peri) position of the naphthalene ring system. This steric congestion can significantly impede the approach of a nucleophile to the aryl radical intermediate.

This effect was observed in the reaction of this compound with the anion of 4-hydroxycoumarin (B602359). In this case, the expected arylation product was not formed. Instead, the primary product was 2-methoxynaphthalene (B124790), resulting from the reduction of the aryl radical. This outcome demonstrates that the coupling step between the sterically hindered 2-methoxy-1-naphthyl radical and the nucleophile is slow, allowing a competing pathway—hydrogen atom abstraction from the solvent—to dominate. Therefore, the high steric hindrance of the aryl radical is a key factor controlling the reactivity and can favor reduction over substitution.

The choice of solvent is crucial for the success of SRN1 reactions. Polar aprotic solvents are generally preferred as they can effectively solvate the ionic species involved in the reaction without interfering with the radical intermediates. For the reaction of this compound with the anion of 2-naphthol, the best yields were obtained in liquid ammonia or dimethyl sulfoxide (DMSO). researchgate.net

Liquid Ammonia: As a solvent, liquid ammonia is well-suited for SRN1 reactions, particularly those involving anionic nucleophiles. It has a high dielectric constant and can dissolve alkali metals to produce solvated electrons, which can act as potent initiators for the SRN1 chain process.

DMSO (Dimethyl Sulfoxide): DMSO is a polar aprotic solvent that can effectively solvate cations, leaving the anionic nucleophile more reactive. Its ability to support the radical chain process makes it an excellent medium for many SRN1 reactions.

The use of these solvents facilitates the formation and stabilization of the radical anion intermediates, promoting the desired substitution pathway over competing side reactions.

Reductive Dehalogenation and Deuteration

Reductive dehalogenation is a reaction in which a carbon-halogen bond is replaced by a carbon-hydrogen bond. This process can occur as a competing side reaction or as the main reaction pathway under specific conditions, particularly in radical reactions of aryl halides.

As previously noted, the attempted SRN1 reaction of this compound with the anion of 4-hydroxycoumarin resulted predominantly in the reductive dehalogenation product, 2-methoxynaphthalene, in over 80% yield. This occurs when the intermediate 2-methoxy-1-naphthyl radical abstracts a hydrogen atom from a donor, such as the solvent, rather than coupling with the intended nucleophile.

While many reductive dehalogenation methods rely on transition metal catalysts, several transition-metal-free protocols have been developed that are applicable to aryl iodides. These methods often employ radical-mediated pathways under mild conditions.

One common approach involves the use of a base and a hydrogen atom donor, often initiated by light. For example, a system combining visible light and a base like potassium tert-butoxide (t-BuOK) in a solvent such as N,N-dimethylformamide (DMF) can initiate a radical-mediated hydrogenation of aryl halides. organic-chemistry.org In such a mechanism, an electron transfer to the aryl iodide initiates the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent (DMF) to yield the dehalogenated arene. mdpi.comnih.gov Another strategy utilizes phenylhydrazine (B124118) as a promoter in the presence of a base and light to achieve efficient dehalogenation. mdpi.comnih.gov These metal-free methods offer an environmentally benign alternative for the reduction of aryl halides like this compound. researchgate.netorganic-chemistry.org

Deuterium (B1214612) incorporation, or deuteration, is the process of replacing a hydrogen atom with its heavier isotope, deuterium (D). While no specific studies detailing the deuteration of this compound were identified, established methods for the deuteration of aryl halides can be readily applied.

A highly effective and common protocol involves the formation of an organometallic intermediate followed by quenching with a deuterium source. For this compound, this can be achieved by first converting the C-I bond into a C-Mg bond to form a Grignard reagent. This is typically done by reacting the aryl iodide with magnesium metal. The resulting Grignard reagent can then be quenched with a deuterium source, such as heavy water (D₂O), to replace the magnesium with a deuterium atom, yielding 1-deuterio-2-methoxynaphthalene (B14044036) with high isotopic incorporation. organicchemistrytutor.com This Grignard quench method is a standard procedure for introducing deuterium at a specific position on an aromatic ring. youtube.com

| Step | Reactants | Product | Purpose |

| 1 | This compound + Mg | 2-Methoxy-1-naphthylmagnesium iodide | Formation of Grignard Reagent |

| 2 | 2-Methoxy-1-naphthylmagnesium iodide + D₂O | 1-Deuterio-2-methoxynaphthalene | Deuterium Incorporation |

This table outlines a plausible and standard synthetic route for the specific deuteration of this compound.

Functionalization and Derivatization Reactions of this compound

This compound is a versatile building block in organic synthesis, possessing multiple reactive sites that allow for a variety of functionalization and derivatization reactions. The primary sites of reactivity include the carbon-iodine bond, the methoxy group, and the naphthalene ring itself. These sites can be targeted selectively to introduce new functional groups and construct more complex molecular architectures.

Oxidation Reactions involving the Methoxy Group

The methoxy group (-OCH₃) on the naphthalene core is generally stable but can undergo oxidation, typically in the form of O-demethylation, to yield the corresponding hydroxyl group. This transformation is a common metabolic pathway in biological systems, often mediated by cytochrome P450 enzymes. nih.gov These enzymes catalyze oxidative reactions that can convert methoxyflavones into their mono- and di-hydroxylated forms. nih.gov While specific studies on this compound are limited, the reactivity of the closely related 2-methoxynaphthalene provides insight. The oxidation of 2-methoxynaphthalene can be achieved using various biological and chemical systems. For instance, dioxygenase enzymes can oxidize the aromatic ring to produce cis-dihydrodiol metabolites. scilit.comsigmaaldrich.com

Cascade Reactions and Cyclizations

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. rsc.orgresearchgate.net The structure of this compound, with its ortho-positioned iodo and methoxy groups, makes it a potential candidate for cascade reactions that build molecular complexity rapidly.

The carbon-iodine bond can serve as a handle for an initial cross-coupling reaction, with the resulting product undergoing a subsequent intramolecular cyclization. For example, palladium-catalyzed cascade reactions have been developed for substrates like o-iodo-N-alkenylanilines, where an initial carbene insertion is followed by an intramolecular cyclization to form heterocyclic structures like indoles and dihydroquinolines. rsc.org While not demonstrated specifically on this compound, analogous strategies could foreseeably be applied. A hypothetical cascade could involve a Sonogashira coupling at the C-1 position, followed by an intramolecular cyclization of the newly introduced alkyne moiety onto the naphthalene ring or involving the methoxy group to form fused heterocyclic systems. Halocyclization reactions, where a halide participates in a cyclization process, represent another potential pathway for derivatization. researchgate.net

Alkylation Reactions

The term "alkylation" in this context broadly refers to the formation of new carbon-carbon bonds at the naphthalene core. The most prominent and widely utilized reactions for this compound are palladium-catalyzed cross-coupling reactions, which leverage the high reactivity of the carbon-iodine bond.

Suzuki-Miyaura Coupling: This reaction creates a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling the aryl iodide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a robust method for synthesizing biaryl compounds or introducing alkyl and alkenyl substituents. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling is a cornerstone method for the synthesis of arylalkynes, which are important intermediates in pharmaceuticals and materials science. wikipedia.orglibretexts.org The reactivity of aryl halides in these couplings follows the order I > Br > Cl, making this compound an excellent substrate. wikipedia.org

The table below summarizes these key alkylation (cross-coupling) reactions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts | General Conditions |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | C(aryl)-C(alkyl/aryl/alkenyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Base (e.g., K₂CO₃, CsF), Solvent (e.g., Dioxane, Toluene) |

| Sonogashira Coupling | R-C≡C-H | C(aryl)-C(alkyne) | Pd(PPh₃)₄, CuI | Base (e.g., Et₃N, piperidine), Solvent (e.g., THF, DMF) |

In addition to palladium catalysis, nickel-based catalysts have also been shown to effectively catalyze the cross-coupling of methoxyarenes, demonstrating alternative pathways for functionalization. orgsyn.org

Theoretical and Computational Mechanistic Studies

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at an atomic level. These theoretical studies complement experimental findings by providing insights into transient species and high-energy states that are difficult to observe directly.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For a molecule like this compound, DFT calculations can predict a range of fundamental properties. These include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Determination of the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions. samipubco.com

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface, which helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization, and stabilizing interactions like hyperconjugation within the molecule. researchgate.net

While specific DFT studies on this compound are not extensively published, data from related naphthalene compounds illustrate the typical outputs of such calculations.

| Property | Naphthalene (Example) | Method/Basis Set | Significance |

| HOMO Energy | -6.13 eV | DFT/aug-cc-pVQZ | Relates to the ability to donate electrons (ionization potential). samipubco.com |

| LUMO Energy | -1.38 eV | DFT/aug-cc-pVQZ | Relates to the ability to accept electrons (electron affinity). samipubco.com |

| HOMO-LUMO Gap | 4.75 eV | DFT/aug-cc-pVQZ | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. samipubco.com |

| C1-C2 Bond Length | 1.429 Å | DFT | Provides precise structural information. samipubco.com |

| C2-C3 Bond Length | 1.389 Å | DFT | Shorter bond length indicates more double-bond character. samipubco.com |

Computational Insights into Reaction Pathways and Intermediates

Computational methods, particularly DFT, are invaluable for elucidating complex reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify key structures along a reaction pathway, including reactants, products, intermediates, and transition states. nih.govmdpi.com

This analysis provides critical energetic information:

Activation Energy (Energy Barrier): The energy difference between the reactants and the transition state, which determines the reaction rate.

For example, theoretical studies on the oxidation of naphthalene by hydroxyl radicals have used DFT and other high-level methods to map out the H-abstraction pathway. researchgate.netnih.gov These studies calculate the geometries of the transition states and the resulting naphthyl radicals (intermediates), providing rate constants that agree well with experimental data. researchgate.netnih.gov Similarly, the catalytic cycles of cross-coupling reactions like the Suzuki-Miyaura coupling have been extensively studied using DFT. rsc.org Such studies can detail each step of the cycle—oxidative addition, transmetalation, and reductive elimination—and identify the rate-determining step, offering insights that can guide the development of more efficient catalysts. mdpi.comrsc.org

Molecular Modeling of Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into mechanisms and predicting outcomes that can be challenging to probe experimentally. In the context of this compound, theoretical studies have been instrumental in understanding the factors that govern its reactivity and selectivity, particularly in reactions proceeding through radical intermediates.

One notable area of investigation has been the application of molecular modeling to understand the outcomes of the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction involving this compound. Specifically, theoretical calculations have been employed to rationalize the observed product distributions and reaction efficiencies.

Theoretical Investigation of the SRN1 Reaction

To unravel these influences, computational studies have utilized methods such as Austin Model 1 (AM1) and Density Functional Theory (DFT) with the B3LYP functional. These theoretical approaches allow for the calculation of various energetic and structural parameters that shed light on the reaction's progress.

Enthalpy of Reaction and Kinetic Factors

However, thermodynamics alone does not always explain the observed product yields. Kinetic factors, which relate to the rates of the individual steps in the reaction mechanism, are often paramount. Theoretical studies have indicated that the yields of binaphthyl derivatives from the SRN1 reaction of this compound are largely governed by the kinetics of the radical-nucleophile coupling step. arkat-usa.org

The presence of the methoxy group at the 2-position of the naphthyl radical introduces significant steric hindrance. Molecular modeling can quantify this steric effect by calculating the energy barriers for the approach of the nucleophile to the radical center.

Table 1: Calculated Parameters for the SRN1 Reaction of Aryl Halides

| Reactant/Intermediate | Calculation Method | Parameter | Calculated Value |

| This compound | DFT B3LYP | Global Enthalpy of Reaction | Data not available in the provided abstract |

| 2-Methoxy-1-naphthyl radical + 2-Naphthoxide | AM1/B3LYP | Kinetic Factors of Coupling | Attributed to influencing reaction yield arkat-usa.org |

Note: Specific numerical data from the theoretical studies, such as the global enthalpy of reaction, were not available in the abstracts of the sourced literature. The table reflects the parameters that were investigated according to the available information.

The theoretical studies underscore the importance of steric effects in modulating the reactivity of this compound. By providing a quantitative basis for understanding these effects, molecular modeling serves as a valuable adjunct to experimental work in designing and optimizing synthetic routes that utilize this compound.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 1-iodo-2-methoxynaphthalene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the iodo and methoxy substituents, as well as their positions on the naphthalene (B1677914) ring. The integration of these signals reveals the relative number of protons, while the splitting patterns (multiplicity), governed by spin-spin coupling, provide information about adjacent protons.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | N/A |

| Aromatic H | 7.0 - 8.2 | Multiplet (m) | Various |

¹³C NMR Analysis for Carbon Framework Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbon atom bonded to the electronegative oxygen of the methoxy group will appear at a different chemical shift compared to the carbon bonded to the iodine atom and the other aromatic carbons.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Methoxy (-OCH₃) | 55 - 60 |

| C-I | 85 - 95 |

| C-O | 155 - 160 |

| Aromatic C | 110 - 135 |

| Quaternary Aromatic C | 125 - 140 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₉IO), HRMS can confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Interactive Data Table: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₉IO |

| Calculated Exact Mass | 283.9698 g/mol |

Mechanistic Investigations via Mass Spectrometry

Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID), can be used to study the fragmentation patterns of ions. While specific mechanistic studies on this compound are not extensively reported, the fragmentation patterns observed in its mass spectrum can offer insights into the relative strengths of its chemical bonds and the stability of the resulting fragments. For instance, the cleavage of the C-I bond or the loss of the methoxy group could be anticipated fragmentation pathways, and the relative abundance of the resulting fragment ions can provide clues about the molecule's gas-phase ion chemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure. While a specific spectrum for this exact compound is not widely published, the expected peaks can be inferred from its structural components and comparison with its precursor, 2-methoxynaphthalene (B124790). scirp.orgnist.gov

Expected Characteristic IR Absorption Bands:

Aromatic C-H Stretch: Absorption peaks typically appear above 3000 cm⁻¹, indicating the presence of C-H bonds on the naphthalene ring.

Aliphatic C-H Stretch: Stretching vibrations for the methyl (CH₃) group of the methoxy moiety are expected in the 2850-2960 cm⁻¹ region. scirp.org

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1625 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic naphthalene core. scirp.org

C-O Ether Stretch: A strong, distinct peak corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) is typically found in the 1240-1275 cm⁻¹ range. scirp.org

C-I Stretch: The carbon-iodine bond vibration occurs at low frequencies, typically in the far-infrared region around 500-600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrophotometers.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. mt.com The extended π-electron system of the naphthalene ring in this compound gives rise to characteristic absorptions in the UV region.

The UV spectrum of the parent compound, 2-methoxynaphthalene, shows absorption maxima (λ_max) in the ranges of 220-240 nm and 280-300 nm, which are attributed to π → π* electronic transitions within the naphthalene chromophore. ijpsjournal.com The presence of substituents modifies the electronic structure and, consequently, the absorption spectrum. The methoxy group (-OCH₃) and the iodine atom (-I) both act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic naphthalene absorption bands. utoronto.ca This is due to the extension of the conjugated system through the lone pair electrons on the oxygen and iodine atoms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method can provide precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering unambiguous proof of the compound's connectivity and conformation in the solid state.

For this compound, an X-ray crystal structure analysis would confirm the planarity of the naphthalene ring system and reveal the precise spatial orientation of the methoxy and iodo substituents relative to the ring and to each other. While X-ray crystallography is a crucial technique for the structural elucidation of such compounds, a specific, publicly available crystal structure determination for this compound has not been identified in the surveyed scientific literature. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

As a versatile building block, 1-iodo-2-methoxynaphthalene provides a platform for the strategic construction of intricate organic molecules.

The formation of a biaryl linkage is a pivotal transformation in organic chemistry, with the resulting structures appearing in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org Aryl iodides are excellent substrates for these reactions due to the high reactivity of the C-I bond. This compound is utilized in several coupling methodologies to produce both symmetrical and unsymmetrical biaryl compounds.

Notable methods include:

Ullmann Reaction: This classic copper-catalyzed coupling of two aryl halides is used to form symmetrical biaryls at elevated temperatures. organic-chemistry.orgthermofisher.com Modern variations have improved the scope and conditions of this reaction. researchgate.net

Suzuki-Miyaura Coupling: A highly versatile palladium-catalyzed reaction between an aryl halide and an arylboronic acid or ester, favored for its mild conditions and functional group tolerance. nih.govgre.ac.uk

SRN1 Reaction: An electron transfer (ET) mechanism can be used for the synthesis of symmetric and asymmetric biaryls through the substitution of a haloaromatic substrate. arkat-usa.org

A specific investigation into the synthesis of 1,1'-binaphthalene (B165201) derivatives utilized this compound as a key reactant. arkat-usa.org The study explored its reactivity with the anion of 2-naphthol (B1666908) under SRN1 conditions, achieving a moderate yield of the unsymmetrical biaryl product. arkat-usa.org

| Reactants | Conditions | Product | Yield (%) | Reference |

| This compound + Anion of 2-naphthol | Liquid Ammonia (B1221849), Irradiation | 2'-Methoxy-1,1'-binaphthalenyl-2-ol | 35 | arkat-usa.org |

| This compound + Anion of 2-naphthol | DMSO, Irradiation | 2'-Methoxy-1,1'-binaphthalenyl-2-ol | 52 | arkat-usa.org |

| (2-Methoxy-1-naphthyl)-trimethylstannane + this compound | Pd(PPh₃)₄, Toluene, Reflux (Stille Reaction) | 2,2'-Dimethoxy-1,1'-binaphthalene | 11-15 | arkat-usa.org |

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, where its axial chirality is used to induce enantioselectivity in a vast number of chemical reactions. acs.orgaacmanchar.edu.in While racemic BINOL is typically synthesized via the oxidative coupling of 2-naphthol, the synthesis of substituted, and often unsymmetrical, BINOL derivatives allows for the fine-tuning of steric and electronic properties. mdpi.com

This compound serves as an essential precursor for creating such specialized binaphthyl derivatives. Through cross-coupling reactions, it can be joined with another naphthol unit to create unsymmetrical binaphthyl scaffolds. The reaction of this compound with the anion of 2-naphthol directly yields 2'-methoxy-1,1'-binaphthalenyl-2-ol, an unsymmetrical BINOL derivative. arkat-usa.org This approach provides a strategic advantage over direct substitution on a pre-formed BINOL skeleton, offering a direct route to asymmetrically functionalized structures. Such derivatives are crucial for developing new generations of chiral ligands and catalysts. nih.gov

Polycyclic Aromatic Hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings, which are of significant interest in materials science and electronics. The synthesis of complex PAHs often relies on intramolecular cyclization reactions to build the fused ring systems. Aryl halides are common starting points for these strategies.

While direct examples involving this compound are specialized, its structure is well-suited for established synthetic strategies for PAH formation. A common approach involves a two-step process:

Functionalization: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, is first performed at the iodo position to attach a second aromatic or alkynyl group.

Intramolecular Cyclization: The newly introduced group then undergoes an intramolecular C-H arylation or a cycloaddition reaction, where a new ring is fused onto the naphthalene (B1677914) core, thereby extending the polycyclic system. rsc.org This method allows for the controlled, regioselective construction of complex, often non-planar, PAHs.

Role in Medicinal Chemistry and Drug Development

The naphthalene ring system is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. nih.gov Its rigid, lipophilic nature makes it an effective scaffold for interacting with biological targets.

This compound is a valuable starting material for the synthesis of novel compounds with potential biological activity. Its utility stems from its role as a building block for more complex structures, particularly biaryls and other substituted naphthalenes, which are scaffolds in many pharmacologically active agents. nih.govnih.gov The Suzuki-Miyaura cross-coupling reaction, for which this compound is an excellent substrate, is widely used to synthesize biaryl analogs for evaluation as anti-inflammatory and analgesic agents. nih.gov The ability to readily form C-C bonds allows medicinal chemists to systematically modify the naphthalene core, exploring structure-activity relationships to optimize therapeutic properties.

| Structural Motif | Relevance in Medicinal Chemistry | Synthesis Enabled by this compound | References |

| Naphthalene Core | Found in numerous drugs including Naproxen (anti-inflammatory), Propranolol (beta-blocker), and Bedaquiline (anti-tuberculosis). | Provides a functionalized naphthalene scaffold for further elaboration. | nih.gov |

| Biaryl Scaffold | A key feature in many modern pharmaceuticals, including antihypertensives (e.g., Valsartan) and anti-inflammatory drugs (e.g., Diflunisal). | Direct synthesis via Suzuki, Stille, or SRN1 coupling reactions. | nih.govarkat-usa.org |

The 2-methoxynaphthalene (B124790) moiety is the core structure of the widely used NSAID, Naproxen. acs.org While the most common industrial syntheses of Naproxen begin with 2-methoxynaphthalene (also known as nerolin) or β-naphthol, several patented routes utilize 1-halo-2-methoxynaphthalene derivatives as key intermediates. acs.orgwikipedia.org

Specifically, processes have been developed that start with the Friedel-Crafts acylation of 1-chloro-2-methoxynaphthalene (B175985) or 1-bromo-2-methoxynaphthalene (B48351). googleapis.comgoogle.com Given the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds in many cross-coupling and acylation reactions, this compound represents a highly reactive and synthetically analogous precursor for such pathways. Furthermore, iodinated analogs of existing NSAIDs are sometimes synthesized as molecular probes to study drug-enzyme interactions, highlighting another potential role for this compound in pharmaceutical research. nih.gov

Exploration of Antiviral Properties of Naphthalene Derivatives

The naphthalene scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. researchgate.net While direct antiviral studies on this compound are not extensively documented in publicly available research, the exploration of other naphthalene derivatives has revealed promising antiviral potential against various viral pathogens. This highlights the importance of the naphthalene core as a building block in the design of novel antiviral agents. sigmaaldrich.com

Research into naphthalene-based compounds has shown activity against several viruses, including influenza A virus, human immunodeficiency virus (HIV-1), and coronaviruses. researchgate.netmdpi.comacs.org For instance, certain naphthalene derivatives have been synthesized and evaluated for their ability to inhibit viral replication. One study reported the synthesis of a series of naphthalene derivatives that exhibited antiviral activity against different subtypes of the influenza A virus. researchgate.netmdpi.com The mechanism of action for some of these compounds was found to involve the inhibition of viral proteins crucial for replication. researchgate.netmdpi.com

In the context of HIV-1, core-extended naphthalene diimides have been synthesized and shown to target and stabilize G-quadruplex structures in the viral long terminal repeat (LTR) promoter, which in turn suppresses viral transcription. mdpi.com This novel mechanism underscores the versatility of the naphthalene scaffold in designing antiviral drugs with specific molecular targets. Furthermore, naphthalene-based inhibitors have been investigated for their potential to halt the activity of SARS-CoV proteases, which are essential for viral replication. acs.org

Applications in Catalysis and Ligand Design

The rigid and well-defined structure of the naphthalene backbone makes it an attractive scaffold for the design of ligands and catalysts in organic synthesis. The specific substitution pattern of this compound, featuring both a reactive iodine atom and an electron-donating methoxy (B1213986) group, provides a versatile platform for the development of novel catalytic systems.

Ligand Precursors for Asymmetric Catalysis

In the field of asymmetric catalysis, where the synthesis of a single enantiomer of a chiral molecule is desired, the design of chiral ligands is of paramount importance. While this compound is not itself a chiral ligand, its functional groups make it a valuable precursor for the synthesis of such ligands. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 1-position of the naphthalene ring, including phosphine (B1218219), amine, and other coordinating groups that are essential for metal-catalyzed asymmetric reactions.

For example, the iodo group can be displaced by a phosphine moiety to create a naphthalene-based phosphine ligand. Such ligands are widely used in transition-metal catalysis. nih.gov The methoxy group at the 2-position can exert steric and electronic influences on the catalytic center, potentially enhancing the enantioselectivity of the reaction. Furthermore, the naphthalene scaffold can be used to construct bidentate or polydentate ligands, which often exhibit superior catalytic activity and selectivity compared to their monodentate counterparts. A prominent example of naphthalene-based chiral ligands is the BINOL (1,1'-bi-2-naphthol) family, which has been extensively used in a wide array of asymmetric transformations. sigmaaldrich.comresearchgate.netmdpi.comacs.orgnih.gov While the synthesis of BINOL itself does not directly start from this compound, the principles of using the naphthalene backbone to create a chiral environment are well-established. The functional handles on this compound could be exploited to synthesize novel BINOL derivatives or other classes of axially chiral ligands.

Scaffolds for Novel Catalytic Systems

Beyond its role as a ligand precursor, the naphthalene core of this compound can serve as a fundamental building block for the construction of more complex catalytic systems. The functionalization of the naphthalene ring allows for the attachment of various catalytic moieties, leading to the development of catalysts with unique properties and applications.

For instance, the naphthalene unit can be incorporated into larger polymeric structures or porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.govnih.gov In such materials, the naphthalene unit can act as a rigid linker, providing structural integrity and defining the pore size and chemical environment within the framework. The iodo and methoxy groups can be further modified to introduce catalytically active sites. For example, the iodo group could be a site for post-synthetic modification within a MOF, allowing for the introduction of catalytic metal complexes or organocatalytic functional groups.

Advanced Materials Applications

The unique electronic and structural properties of the naphthalene ring system make it a valuable component in the design of advanced materials. The specific functionalization of this compound provides synthetic routes to incorporate this versatile scaffold into various material architectures with tailored properties.

Precursors for Optoelectronic Materials